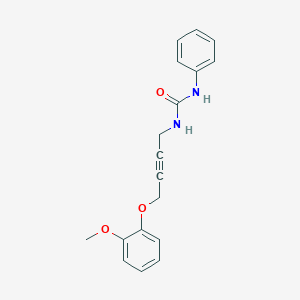
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide is a novel compound with significant potential in various scientific fields. Its unique structure incorporates a pyridine ring with methoxy and methyl substitutions, attached to a tolyl group through a propanamide linker. This article aims to provide an in-depth understanding of the compound, its preparation, reactions, applications, mechanisms, and comparisons with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. One common route includes:
Step 1: : Formation of the pyridine intermediate through a condensation reaction involving 4-methoxyacetophenone and acetic anhydride under acidic conditions.
Step 2: : Functionalization of the pyridine ring by introducing the ethyl chain via alkylation using bromoethane in the presence of a strong base like sodium hydride.
Step 3: : Coupling the pyridine derivative with o-tolylacetic acid through amidation, using coupling agents such as carbodiimides to form the final propanamide structure.
Industrial Production Methods
Large-scale industrial production might employ similar synthetic strategies but would require optimization for cost-efficiency, yield, and purity. Techniques like flow chemistry, continuous reactors, and advanced catalytic systems could be used to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: : Mild oxidizing agents might affect the methoxy or methyl groups, leading to hydroxylated products.
Reduction: : Reduction of the oxo group can yield the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Typical reagents include potassium permanganate or chromic acid for oxidation, lithium aluminum hydride for reduction, and reagents like halogens or organometallics for substitution reactions. Reaction conditions would vary based on desired products but generally involve controlled temperatures and inert atmospheres.
Major Products
The primary products from these reactions would be:
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Various substituted aromatic compounds from substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound could serve as a building block for synthesizing more complex molecules or as an intermediate in organic synthesis.
Biology
Potential biological applications include its use as a ligand in studying receptor-ligand interactions due to its unique structure.
Medicine
In medicine, it might be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with similar structures.
Industry
Industrial applications might involve its use in the development of novel materials or as a precursor in manufacturing specialty chemicals.
作用機序
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide exerts its effects would depend on its specific application. For instance, in a biological context, it could interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. The pathways involved would vary accordingly but might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds include:
N-(2-(4-Methoxy-2-oxopyridin-1(2H)-yl)ethyl)-3-phenylpropanamide
N-(2-(6-Methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(p-tolyl)propanamide
Uniqueness
What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide apart is the combined presence of methoxy and methyl groups on the pyridine ring, providing distinctive electronic and steric properties that influence its reactivity and interaction with other molecules.
特性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-6-4-5-7-16(14)8-9-18(22)20-10-11-21-15(2)12-17(24-3)13-19(21)23/h4-7,12-13H,8-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFITPPSXRNEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-fluoro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2902285.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2902286.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)
![2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide](/img/structure/B2902295.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2902296.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902297.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)
![1-(4-methylphenyl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2902300.png)

![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)
![N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2902304.png)
